2,8-Dimethylquinolin-6-amine
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Overview
Description
2,8-Dimethylquinolin-6-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylquinolin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another method involves the use of metal-catalyzed reactions, such as those employing tin or indium chlorides, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylquinolin-6-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Scientific Research Applications
2,8-Dimethylquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . Additionally, they can interact with cellular receptors and ion channels, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2,8-Dimethylquinolin-6-amine, known for its broad range of biological activities.
Quinoxaline: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Isoquinoline: An isomer of quinoline with distinct chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 2 and 8 enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
38549-43-8 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,8-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,12H2,1-2H3 |
InChI Key |
MKSOLGPXGQBERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)N |
Origin of Product |
United States |
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